Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18N2O8S and its molecular weight is 458.44. The purity is usually 95%.
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Biological Activity
Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with CAS number 899959-22-9, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O8S with a molecular weight of 472.5 g/mol. The compound features a sulfonate group and a pyridazine ring, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20N2O8S |
Molecular Weight | 472.5 g/mol |
CAS Number | 899959-22-9 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives containing the benzodioxane moiety have shown inhibitory effects against various bacterial strains. A study demonstrated that certain sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group enhances the antimicrobial efficacy .
Anti-inflammatory Potential
The compound's structure suggests it may possess anti-inflammatory properties . Research on related compounds indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have shown that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory conditions .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary results suggest that this compound may inhibit enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase activities .
Case Studies
- Antibacterial Activity : A series of synthesized derivatives based on the benzodioxane structure were tested against Staphylococcus aureus and Escherichia coli. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to strong antibacterial activity .
- Anti-inflammatory Effects : In a study assessing the anti-inflammatory effects of similar compounds, it was found that treatment with these derivatives significantly reduced edema in a carrageenan-induced paw edema model in rats .
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O8S/c1-2-28-21(25)20-18(13-19(24)23(22-20)14-6-4-3-5-7-14)31-32(26,27)15-8-9-16-17(12-15)30-11-10-29-16/h3-9,12-13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAUUUFQRPWLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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